t-Butyltrichlorogermane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

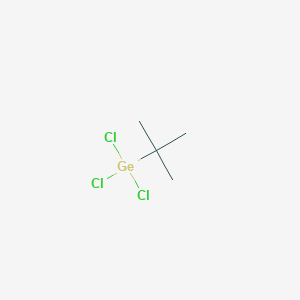

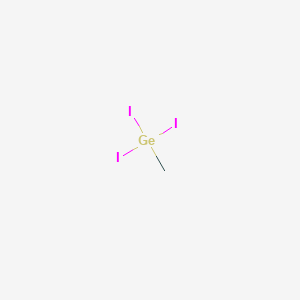

T-Butyltrichlorogermane, also known as tert-Butyl (trichloro)germane, is a chemical compound with the molecular formula C4H9Cl3Ge . It has a molecular weight of 236.1 g/mol . It is used as an intermediate for making organogermylene precursors .

Synthesis Analysis

The synthesis of t-Butyltrichlorogermane involves the reaction of tetrachlorogermane with tert-alkylmagnesium halides, which leads to the substitution of only one chlorine atom . This reaction yields tert-alkyltrichlorogermanes . Specifically, tert-Butyltrichlorogermane reacts with ethylmagnesium bromide to give ethyl (tert-butyl)dichlorogermane .Molecular Structure Analysis

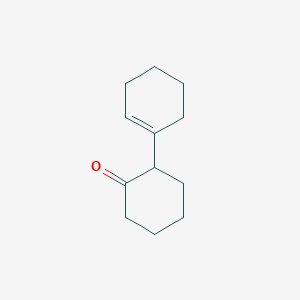

The molecular structure of t-Butyltrichlorogermane consists of a germanium atom bonded to a tert-butyl group and three chlorine atoms . The InChI string representation of the molecule isInChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 . Physical And Chemical Properties Analysis

T-Butyltrichlorogermane has a molecular weight of 236.1 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and no rotatable bond count . Its exact mass is 235.898161 g/mol, and its monoisotopic mass is also 235.898161 g/mol . It has a complexity of 78.3 .Aplicaciones Científicas De Investigación

Synthesis of Germanium Nanocrystals

t-Butyltrichlorogermane is used in the efficient one-pot synthesis of monodisperse alkyl-terminated colloidal germanium nanocrystals (Ge NCs). These Ge NCs are formed by co-reduction of germanium tetrachloride in the presence of n-butyltrichlorogermane, producing NCs with butyl-terminated surfaces . This method allows rapid synthesis and functionalisation of NCs with minimal post-synthetic purification requirements .

Fabrication of Optoelectronic Devices

The synthesized germanium nanocrystals have been utilized in a range of applications from biological imaging to optoelectronic devices . The photophysical and electronic properties of these nanocrystals can be finely controlled, leading to their wide application .

Biological Imaging

Germanium nanocrystals (Ge NCs) have lately been used in various applications such as biological imaging . These applications require preparation of Ge NCs in high yield, with narrow size distributions and well-characterised surface chemistries .

Field Effect Transistors

Ge NCs have also been used in the creation of field effect transistors . The properties of Ge NCs strongly influence their photophysical properties, making them suitable for this application .

Hybrid Photodetectors

Another application of Ge NCs is in the development of hybrid photodetectors . The high compatibility of germanium with current microelectronics makes it a promising material for this application .

Organomagnesium Synthesis

t-Butyltrichlorogermane is used in the organomagnesium synthesis for the substitution of chlorine atoms in tetrachlorogermane with bulky alkyl groups . This reaction leads to the substitution of one, two, or three chlorine atoms, yielding the corresponding alkylchlorogermanes .

Safety And Hazards

T-Butyltrichlorogermane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, not breathing dust, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl(trichloro)germane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDREUNIZFWMEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Ge](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516597 |

Source

|

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyltrichlorogermane | |

CAS RN |

1184-92-5 |

Source

|

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)